N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine
Description
N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxylamine functional group attached to a butan-2-ylidene chain, which is further connected to a 3,5-dimethoxyphenoxy group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Properties
CAS No. |
61711-81-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO4/c1-8(13-14)9(2)17-12-6-10(15-3)5-11(7-12)16-4/h5-7,9,14H,1-4H3 |
InChI Key |
DXNUPQVCNMUMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine typically involves the condensation of 3,5-dimethoxyphenol with butan-2-one oxime. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 70-80°C for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine: Similar structure but with a nitrophenoxy group instead of a dimethoxyphenoxy group.
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine: Contains a methoxyphenyl group instead of a dimethoxyphenoxy group.
Uniqueness
N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct electronic and steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
